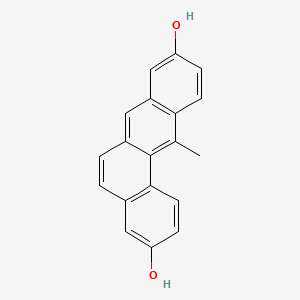
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- is a polycyclic aromatic hydrocarbon derivative It is a complex organic compound with a structure that includes multiple fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of o-alkynyldiarylmethanes in the presence of a bismuth catalyst . This reaction is known for its efficiency and good yield.
Industrial Production Methods
Industrial production of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role in cancer research.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, potentially causing mutations and other cellular effects. The specific pathways involved can vary depending on the context and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BENZ(a)ANTHRACENE: A closely related compound with similar chemical properties.
BENZ(a)ANTHRACENE-7,12-DIONE: Another derivative with distinct chemical and biological properties.
TETRAPHENE: A polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
80150-02-3 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
12-methylbenzo[a]anthracene-3,9-diol |
InChI |
InChI=1S/C19H14O2/c1-11-17-6-4-16(21)10-14(17)8-13-3-2-12-9-15(20)5-7-18(12)19(11)13/h2-10,20-21H,1H3 |
InChI-Schlüssel |
WBTUTWXXSRRUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=C1C=CC(=C3)O)C=CC4=C2C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


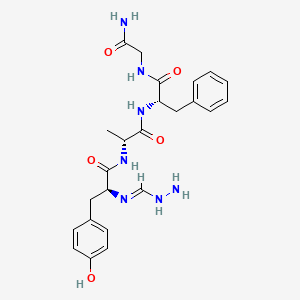
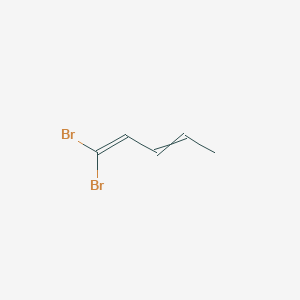
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
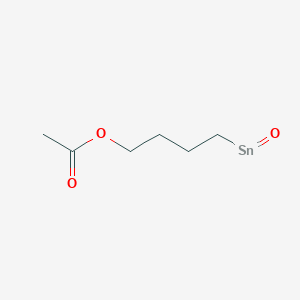
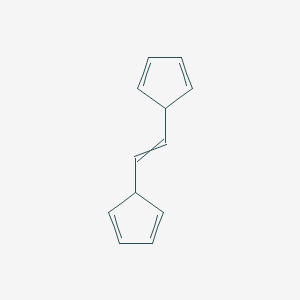
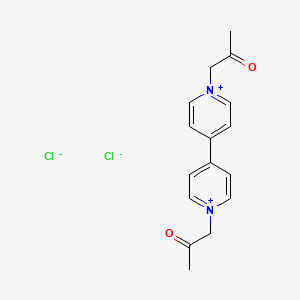
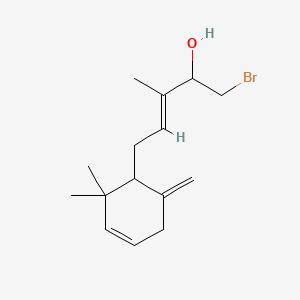
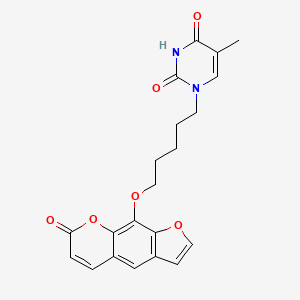
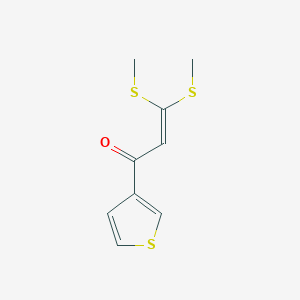
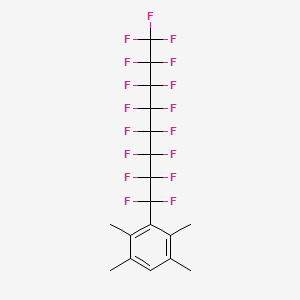
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
